Phenethyl phenylacetate

描述

Overview of its Significance in Chemical and Biological Sciences

The significance of phenethyl phenylacetate (B1230308) spans both fundamental chemistry and applied biosciences.

In the chemical sciences , the compound serves as a practical example for studying esterification reactions, a fundamental process in organic synthesis. ontosight.aisolubilityofthings.com Its synthesis, involving the reaction of an alcohol (phenethyl alcohol) and a carboxylic acid (phenylacetic acid), is a classic model for demonstrating catalytic processes. chemicalbook.comscentree.co Furthermore, it is valued in research and industrial settings for its potential application as a solvent and as an intermediate in the synthesis of other chemical compounds. chemimpex.com

In the biological sciences , phenethyl phenylacetate is recognized as a naturally occurring aroma compound. It has been identified in the essential oils of various plants, including the flowers of Michelia champaca and in plant species such as Eucalyptus crenulata and Eucalyptus aggregata. chemicalbook.comnih.gov Its pleasant floral and honey-like scent underpins its extensive use as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent in food products. sigmaaldrich.comnih.gov Beyond its sensory properties, research has explored its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, making it a subject of interest for pharmaceutical and cosmetic development. ontosight.ai

Historical Perspectives on Research and Discovery

The study of this compound is rooted in the broader exploration of natural products and the development of synthetic organic chemistry. It was identified as a constituent of natural sources, such as the flower concrete of Michelia champaca L. chemicalbook.com The olfactory properties of such natural extracts drove efforts to isolate and identify the responsible chemical components.

However, extracting this compound from natural sources like Champaca Absolute is associated with very high costs. scentree.coscentree.co This economic barrier spurred the development of synthetic production methods. The primary and most established method for its synthesis is the direct esterification of phenylacetic acid with phenethyl alcohol. chemicalbook.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl), to achieve viable yields. chemicalbook.comorgsyn.org This conventional synthesis route made the compound readily available for its widespread commercial use in fragrances and flavorings, and for a long time, it remained the principal method of production. scentree.co

Current Research Landscape and Emerging Areas

The contemporary research landscape for this compound is increasingly focused on sustainable and "green" production methods. A significant emerging area is the use of biocatalysis and metabolic engineering to synthesize the compound from renewable feedstocks. researchgate.netnih.gov This shift is largely driven by consumer demand for products labeled as "natural" and by the broader chemical industry's move towards more environmentally benign processes. researchgate.net

Recent studies have demonstrated the successful bioproduction of this compound and its precursors using engineered microorganisms. researchgate.netnih.gov In one notable study, researchers developed novel enzymatic cascades in Escherichia coli to produce phenylacetic acid (PAA) from L-phenylalanine, a renewable amino acid. researchgate.netnih.gov This biosynthesized PAA was then used in a subsequent enzymatic step to produce this compound. researchgate.netnih.gov

The process involved the esterification of the bio-derived phenylacetic acid with 2-phenylethanol (B73330), which was also produced from renewable sugars like glucose or glycerol (B35011) via fermentation. researchgate.netnih.gov This enzymatic esterification, utilizing lipases, proved highly efficient. Research findings indicate that this biocatalytic approach can achieve a high conversion rate, demonstrating a viable and sustainable alternative to traditional chemical synthesis. researchgate.netnih.gov This integrated fermentation and biotransformation strategy represents a key advancement, enabling the complete biosynthesis of "natural" this compound from basic renewable resources. researchgate.net

This focus on biocatalysis highlights a major trend in chemical research: the development of sustainable pathways to produce high-value chemicals that were previously reliant on petrochemical or costly extraction methods. researchgate.net

Compound Names Mentioned

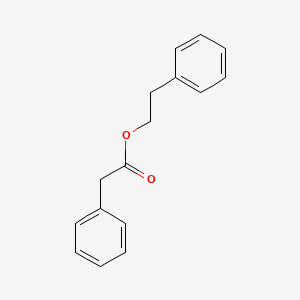

Structure

3D Structure

属性

IUPAC Name |

2-phenylethyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-16(13-15-9-5-2-6-10-15)18-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZIRNMDEZKZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044494 | |

| Record name | 2-Phenylethyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid, Colourless to slighty yellow liquid or crystalline mass; rose-hyacinth type odour | |

| Record name | Benzeneacetic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenethyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenethyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/932/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

324.00 to 325.00 °C. @ 760.00 mm Hg | |

| Record name | Phenethyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, 1 mL in 4 mL 90% ethanol (in ethanol) | |

| Record name | Phenethyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/932/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.079-1.082 | |

| Record name | Phenethyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/932/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

102-20-5 | |

| Record name | Phenylethyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J5OJ7GH15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenethyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

28 °C | |

| Record name | Phenethyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Natural Production Pathways of Phenethyl Phenylacetate

Precursor Metabolism and Derivation

The journey to phenethyl phenylacetate (B1230308) begins with the metabolism of key precursor compounds. L-phenylalanine serves as the foundational substrate, giving rise to the two immediate components of the final ester: phenylacetic acid and 2-phenylethanol (B73330).

L-Phenylalanine as a Primary Substrate

L-phenylalanine, an essential aromatic amino acid, is the cornerstone for the biosynthesis of a wide array of secondary metabolites in plants and microorganisms, including phenethyl phenylacetate. researchgate.netwikipedia.org In various organisms, L-phenylalanine is synthesized via the shikimate pathway. mdpi.commdpi.com This pathway converts simple carbohydrate precursors, such as phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate, a key intermediate that is subsequently transformed into L-phenylalanine. mdpi.comnih.gov The availability of L-phenylalanine is a critical factor influencing the production of its downstream derivatives.

Phenylacetic Acid Biogenesis

Phenylacetic acid (PAA), the acidic component of this compound, is a naturally occurring auxin in plants. nih.govoup.combiorxiv.org Its biosynthesis predominantly proceeds from L-phenylalanine through several proposed pathways. The primary route involves the conversion of L-phenylalanine to phenylpyruvic acid. nih.govoup.comoup.com This transformation can be followed by decarboxylation to yield phenylacetaldehyde (B1677652), which is then oxidized to PAA. nih.govoup.com

Another pathway suggests the direct conversion of phenylpyruvic acid to PAA. oup.com Furthermore, secondary pathways for PAA formation have been identified, including the conversion of L-phenylalanine to phenylacetaldehyde via phenylacetaldehyde synthase or to phenylethylamine by aromatic amino acid decarboxylases, with subsequent oxidation to PAA. oup.combiorxiv.org Research has also pointed to a minor, stress-activated pathway involving the conversion of L-phenylalanine to phenylacetaldoxime, which is then directly converted to PAA. oup.combiorxiv.org

| Precursor | Intermediate | Product | Organism/System |

| L-Phenylalanine | Phenylpyruvic acid | Phenylacetic acid | Plants, Microorganisms |

| L-Phenylalanine | Phenylacetaldehyde | Phenylacetic acid | Plants |

| L-Phenylalanine | Phenylethylamine | Phenylacetic acid | Plants |

| L-Phenylalanine | Phenylacetaldoxime | Phenylacetic acid | Maize (stress-activated) |

2-Phenylethanol Formation Pathways

2-Phenylethanol (2-PE), the alcohol moiety of this compound, is a well-known fragrance compound with a rose-like aroma. mdpi.commdpi.com Its biosynthesis from L-phenylalanine is well-established, primarily through the Ehrlich pathway, particularly in yeasts like Saccharomyces cerevisiae. mdpi.comoup.comnih.gov This pathway involves three key steps:

Transamination: L-phenylalanine is converted to phenylpyruvic acid.

Decarboxylation: Phenylpyruvic acid is decarboxylated to form phenylacetaldehyde.

Reduction: Phenylacetaldehyde is reduced to 2-phenylethanol by alcohol dehydrogenases. nih.gov

In plants, alternative pathways for 2-PE formation exist. For instance, in poplar trees, herbivory induces the production of 2-PE. nih.gov Studies have identified enzymes like aromatic aldehyde synthases (AASs) that can convert L-phenylalanine to 2-phenylacetaldehyde, which is then reduced to 2-phenylethanol. nih.gov

| Pathway | Key Steps | Key Enzymes | Organisms |

| Ehrlich Pathway | L-Phe -> Phenylpyruvic acid -> Phenylacetaldehyde -> 2-PE | Aromatic aminotransferases, Phenylpyruvate decarboxylase, Alcohol dehydrogenase | Yeasts (e.g., Saccharomyces cerevisiae) |

| Plant-Specific Pathway | L-Phe -> 2-Phenylacetaldehyde -> 2-PE | Aromatic aldehyde synthase (AAS), Phenylacetaldehyde reductase (PAR) | Plants (e.g., Poplar) |

Enzymatic Mechanisms and Biocatalysis in Vivo

The final step in the formation of this compound is the esterification of phenylacetic acid with 2-phenylethanol. This reaction is catalyzed by specific enzymes, and recent advancements have explored novel enzymatic cascades for its efficient bioproduction.

Role of Esterases and Lipases

Esterases and lipases are the primary enzymes responsible for catalyzing the esterification reaction to form this compound in vivo. researchgate.net These hydrolases, in non-aqueous or low-water environments, can effectively drive the synthesis of esters. scielo.br Lipases, in particular, are versatile biocatalysts and have been extensively studied for the synthesis of various flavor esters, including phenethyl acetate (B1210297), a related compound. scirp.orgresearchgate.netnih.gov The enzymatic synthesis of this compound involves the direct reaction between phenylacetic acid and 2-phenylethanol, a process that can be achieved with high conversion rates using specific lipases. researchgate.netnih.gov

Novel Enzyme Cascades in Bioproduction

Recent research has focused on developing novel enzyme cascades to produce this compound from renewable resources in a sustainable manner. researchgate.net These engineered pathways aim to convert L-phenylalanine into both phenylacetic acid and 2-phenylethanol within a single system, followed by their esterification.

One innovative approach involves the use of recombinant E. coli strains engineered to express a series of enzymes. researchgate.netgoogle.com For instance, a five-enzyme cascade can convert L-phenylalanine to phenylacetic acid, while a separate six-enzyme cascade can produce phenethyl acetate (a precursor that can be conceptually linked to this compound synthesis). researchgate.netnih.gov Subsequently, the biosynthesized phenylacetic acid can be esterified with 2-phenylethanol (which can also be produced from L-phenylalanine via a separate enzymatic cascade) using lipases to yield this compound with high efficiency. researchgate.netnih.gov These whole-cell biocatalysis systems offer a promising avenue for the industrial production of natural this compound. researchgate.netnih.gov

| Enzyme Cascade | Precursor | Intermediate Products | Final Product | Key Enzymes |

| Multi-enzyme cascade in recombinant E. coli | L-Phenylalanine | Phenylacetic acid, 2-Phenylethanol | This compound | PAL, PAD, SMO, SOI, EcALDH (for PAA); other enzymes for 2-PE; Lipase (B570770) (for esterification) |

Microbial Fermentation and Engineered Pathways

Microorganisms, particularly yeasts like Saccharomyces cerevisiae, are known to produce 2-phenylethanol through the Ehrlich pathway from the amino acid L-phenylalanine. mdpi.comnih.govnih.gov This pathway involves the transamination of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and finally reduction to 2-phenylethanol. mdpi.comwikipedia.org The produced 2-phenylethanol can then be esterified to form phenethyl acetate. mdpi.com

Recent advancements in metabolic engineering have focused on enhancing the production of these aroma compounds. Genetically engineered strains of Saccharomyces cerevisiae and E. coli have been developed to improve the yields of both 2-phenylethanol and its subsequent ester, phenethyl acetate. google.comresearchgate.netresearchgate.netnih.gov For instance, overexpressing genes such as alcohol acetyltransferase (ATF1) in Saccharomyces cerevisiae can significantly increase the conversion of 2-phenylethanol to phenethyl acetate. google.com

Researchers have also engineered novel biosynthetic pathways in microorganisms to produce phenylacetic acid, a key precursor for this compound. nih.govskysonginnovations.comgoogle.com These engineered pathways often start from L-phenylalanine and involve a series of enzymatic reactions to yield phenylacetic acid. nih.gov The bioconversion of this microbially produced phenylacetic acid with 2-phenylethanol using lipases can then yield this compound. researchgate.net

A study demonstrated the bioproduction of this compound from renewable feedstocks like glucose and glycerol (B35011) using engineered E. coli. researchgate.net The process involved the synthesis of phenylacetic acid from L-phenylalanine, followed by lipase-catalyzed esterification with 2-phenylethanol, achieving a high conversion rate. researchgate.net

Here is an interactive data table summarizing key research findings in microbial production:

| Microorganism | Engineered Pathway/Enzyme | Precursor(s) | Product | Key Findings | Reference |

| Saccharomyces cerevisiae | Overexpression of ATF1 gene | L-phenylalanine | Phenethyl acetate | Increased production of phenethyl acetate from 2-phenylethanol. | google.com |

| E. coli | Engineered multi-enzyme cascade | L-phenylalanine, Glucose, Glycerol | This compound | Successful bioproduction of this compound from renewable feedstocks. | researchgate.net |

| Hanseniaspora vineae & Saccharomyces cerevisiae | Co-fermentation | L-phenylalanine | 2-Phenylethyl acetate (2-PEA) | Co-fermentation significantly increased 2-PEA production. | researchgate.net |

| Pichia anomala, Pichia kluyveri, Hanseniaspora uvarum | Natural fermentation | Not specified | 2-Phenylethyl acetate | Produced VOCs, including 2-phenylethyl acetate, that inhibited fungal growth. | nih.gov |

Occurrence in Biological Systems

This compound is a naturally occurring compound found in a variety of plants and is a component of their characteristic scents.

Presence in Plants and Fungi

This aromatic ester has been identified in the flowers of various plants, contributing to their floral fragrance. For example, it is found in Champaca (Magnolia champaca) absolute and Basswood (Tilia) flowers. scentree.cofragranceconservatory.comfoodb.ca It is also a component of the scent of roses. fraterworks.comhekserij.nl

While the primary focus is on plants, some fungi have also been shown to produce related aroma compounds. For instance, certain fungi can produce phenylacetic acid, a precursor to this compound. researchgate.netmdpi.com

Below is a data table indicating the presence of this compound and its precursors in various plants.

| Plant/Fungus | Compound Detected | Part of Plant/Fungus | Reference |

| Champaca (Magnolia champaca) | This compound | Flower (Absolute) | scentree.cofragranceconservatory.com |

| Basswood (Tilia) | This compound | Flower | fragranceconservatory.comfoodb.ca |

| Rose (Rosa sp.) | This compound | Flower | fraterworks.comhekserij.nl |

| Various Plants | Phenylacetic acid | Shoots | researchgate.net |

| Bjerkandera adusta (fungus) | Acetophenone (related compound) | Not specified | frontiersin.org |

Contribution to Biological Volatilomes

The "volatilome" refers to the complete set of volatile organic compounds (VOCs) emitted by an organism. This compound is a component of the volatilomes of many plants and plays a role in their chemical ecology. nih.gov These volatile signals are crucial for interactions with other organisms, such as attracting pollinators or repelling herbivores. researchgate.netslu.se

Microbial volatilomes also play a significant role in inter-kingdom interactions. nih.govmdpi.comresearchgate.net Volatile compounds produced by microbes, such as certain yeasts and bacteria, can influence the behavior of insects and the growth of plants and other fungi. nih.govnih.govmdpi.com For instance, volatile compounds from Streptomyces species, including ethyl phenylacetate (a related ester), have been shown to have antifungal properties. mdpi.comresearchgate.net The production of 2-phenylethyl acetate by yeasts during fermentation processes, such as in wine and kombucha, also contributes to the final aroma profile of the product. researchgate.netmdpi.com

Synthetic Methodologies and Process Optimization for Phenethyl Phenylacetate

Chemical Synthesis Approaches

Traditional chemical synthesis remains a prevalent method for the large-scale production of phenethyl phenylacetate (B1230308). These methods are typically based on the direct reaction between an acid and an alcohol.

The most direct chemical route to phenethyl phenylacetate is the Fischer esterification reaction. This process involves the reaction of phenylacetic acid with phenethyl alcohol. chemicalbook.comscentree.co The reaction is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water. To drive the equilibrium towards the product side and achieve high yields of this compound, it is common to use an excess of one of the reactants or to remove the water as it is formed.

Phenylacetic Acid + Phenethyl Alcohol ⇌ this compound + Water

This synthesis route is well-established for producing aroma esters. nih.gov

To increase the rate of the esterification reaction, a strong acid catalyst is typically employed. The catalyst protonates the carbonyl oxygen of the phenylacetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the phenethyl alcohol.

Commonly used acid catalysts for this synthesis include:

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a widely used catalyst and also acts as a dehydrating agent, helping to shift the reaction equilibrium towards the formation of the ester. scentree.coorgsyn.org

Hydrochloric Acid (HCl): Gaseous or concentrated hydrochloric acid can also be used to catalyze the esterification. chemicalbook.comnih.govorgsyn.org

The use of these catalysts is crucial for achieving practical reaction rates and high conversion on an industrial scale.

Optimizing the synthesis of this compound involves the application of advanced reaction engineering principles to overcome process limitations, such as chemical equilibrium. researchgate.net Reactor design and operational parameters are key elements in the synthesis of industrial chemicals. nptel.ac.in

One advanced technique applicable to this esterification is reactive distillation . In this process, the chemical reaction and the separation of products occur simultaneously within a single unit. researchgate.net For the synthesis of this compound, the continuous removal of water from the reaction zone via distillation would shift the equilibrium forward, leading to a higher conversion of reactants and potentially a purer product directly from the reactor. researchgate.net This multifunctional reactor concept can lead to reduced equipment size, lower capital investment, and improved process economy. researchgate.net While detailed studies on reactive distillation for this compound are not widely published, the principles have been successfully applied to the production of similar esters like 2-phenylethyl acetate (B1210297), demonstrating the potential for this technology. researchgate.net

Biocatalytic and Enzymatic Synthesis

Biocatalytic methods offer a green and sustainable alternative to traditional chemical synthesis. These processes utilize enzymes, typically lipases, to catalyze the esterification or transesterification reactions under milder conditions, often with high specificity. mdpi.comresearchgate.net

Enzymatic synthesis of esters can be performed through transesterification, where an existing ester reacts with an alcohol to form a new ester and a new alcohol. Lipase-catalyzed reactions are increasingly performed in solvent-free systems, where one of the reactants also serves as the reaction medium. mdpi.comnih.gov

The advantages of solvent-free systems include:

Environmental Benefits: Eliminates the use of potentially hazardous organic solvents. mdpi.com

Increased Productivity: Higher concentration of reactants leads to greater volume productivity. mdpi.com

Simplified Downstream Processing: Reduces the cost and complexity of solvent removal and recovery. mdpi.com

Enhanced Safety: Reduces the risks associated with flammable and toxic solvents. mdpi.com

In the context of this compound synthesis, a potential transesterification reaction could involve reacting phenethyl alcohol with a simple alkyl phenylacetate (e.g., methyl phenylacetate or ethyl phenylacetate) in the presence of a lipase (B570770) catalyst. Research on similar esters has shown that lipase-catalyzed transesterification in solvent-free systems can achieve very high conversion rates. nih.govbohrium.com

| Enzyme | Reactants | System Type | Key Finding |

|---|---|---|---|

| Lipase TL from Pseudomonas stutzeri | Wood Sterols & Methyl Esters of Sunflower Fatty Acids | Solvent-Free | Achieved 95% conversion after 8 hours of reaction. nih.gov |

| Novozym® 435 | 2-Phenethyl Alcohol & Ethyl Acetate | Solvent-Free Continuous Packed-Bed Reactor | Achieved up to 100% molar conversion under optimized flow rates. mdpi.com |

| Candida antarctica Lipase B (CaLB) | Various Methyl Esters & Benzyl Alcohol | Solvent-Free | Demonstrated efficient transesterification, with vacuum assistance shortening reaction times. bohrium.com |

To improve the economic feasibility and operational stability of enzymatic processes, enzymes are often immobilized on solid supports. nih.govnih.gov Immobilization prevents the enzyme from dissolving in the reaction medium, which offers several significant advantages.

Benefits of Enzyme Immobilization:

Reusability: The immobilized enzyme can be easily separated from the reaction mixture and reused for multiple batches, significantly reducing catalyst costs. nih.govmdpi.com

Enhanced Stability: Immobilization can protect the enzyme's structure, leading to improved thermal and operational stability compared to the free enzyme. nih.govmdpi.comresearchgate.net

Continuous Processing: Immobilized enzymes are well-suited for use in continuous reactors, such as packed-bed reactors, which can operate for extended periods with high efficiency. mdpi.com

Product Purity: Prevents contamination of the final product with the enzyme, simplifying purification steps. researchgate.net

For instance, Novozym 435, an immobilized lipase from Candida antarctica, is a widely used and effective biocatalyst for the synthesis of various flavor and fragrance esters, including phenethyl acetate. mdpi.comnih.gov In a continuous packed-bed bioreactor for the synthesis of 2-phenylethyl acetate, the immobilized enzyme showed good stability for at least 72 hours of continuous operation without a significant decrease in conversion. mdpi.com Similar stability and reusability would be expected in the synthesis of this compound. Studies have shown that some immobilized lipases can be reused for over 10 cycles while retaining a high percentage of their initial activity. nih.govmdpi.com

| Immobilized Enzyme System | Application/Reaction | Key Performance Metric |

|---|---|---|

| Novozym 435 | Synthesis of Phenethyl Acetate | Retained 96.52% conversion after 20 reuses. nih.gov |

| Pseudomonas fluorescens Lipase on ZIF-8@ZIF-67 | Synthesis of Neryl Acetate | Retained 80% yield after 10 repetitions. mdpi.com |

| Acyltransferase from Mycobacterium smegmatis (entrapped in gel) | Synthesis of 2-Phenethyl Acetate | Could be recycled for 10 batches. nih.gov |

| Aspartate aminotransferase on Eupergit® C | Synthesis of L-phenylalanine | Moderately enhanced stability under reaction conditions compared to free enzyme. researchgate.net |

Kinetic Resolution and Parameter Optimization in Enzymatic Synthesis

The enzymatic synthesis of this compound, an ester valued for its floral and honey-like aroma, is a subject of significant interest in the pursuit of greener and more selective chemical processes. While the kinetic resolution of racemic alcohols is a common application of lipases, the primary focus in the synthesis of this compound from its precursors, phenethyl alcohol and phenylacetic acid (or its derivatives), is on optimizing reaction parameters to maximize yield and efficiency, as phenethyl alcohol is achiral.

Lipases are the most commonly employed biocatalysts for this esterification due to their stability in organic solvents, broad substrate specificity, and high catalytic activity under mild conditions. The optimization of the enzymatic synthesis of this compound involves a systematic investigation of several key parameters that influence the reaction rate and equilibrium conversion. These parameters include the choice of lipase, substrate molar ratio, temperature, reaction medium (solvent), and enzyme loading.

One study on the bioproduction of natural this compound utilized lipase-catalyzed esterification of biosynthesized phenylacetic acid and 2-phenylethanol (B73330). The reaction was carried out in hexane (B92381) at 30°C with immobilized lipases, achieving a high conversion rate of 96.3%. This demonstrates the feasibility of enzymatic synthesis under mild conditions.

The selection of the appropriate lipase is a critical first step. Different lipases exhibit varying degrees of activity and stability depending on the specific substrates and reaction conditions. For instance, in the synthesis of other aromatic esters, lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, have shown excellent performance. The choice of an immobilized enzyme is often preferred as it simplifies the downstream processing by allowing for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple batches, which is crucial for the economic viability of the process.

The substrate molar ratio is another key parameter that needs to be optimized. While a stoichiometric ratio of 1:1 (alcohol to acid) is theoretically required, an excess of one of the substrates is often used to shift the reaction equilibrium towards the product side and increase the conversion of the limiting substrate. However, a large excess of either the alcohol or the acid can lead to substrate inhibition of the enzyme, thereby reducing the reaction rate. Therefore, the optimal molar ratio must be determined experimentally to achieve a balance between high conversion and minimal substrate inhibition.

Temperature plays a dual role in enzymatic reactions. An increase in temperature generally leads to an increase in the initial reaction rate. However, beyond an optimal temperature, the enzyme's stability decreases, leading to denaturation and a loss of catalytic activity. For the lipase-catalyzed synthesis of this compound, a temperature of around 30°C has been reported to be effective.

The choice of solvent is also a critical factor. The solvent must be able to dissolve the substrates and the product, be non-toxic to the enzyme, and facilitate the removal of water, which is a byproduct of the esterification reaction. Non-polar solvents like hexane are commonly used in these reactions as they tend to minimize the stripping of essential water from the enzyme's surface, which is necessary for maintaining its catalytic activity.

Sustainable and Green Chemistry Aspects in Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The following sections explore various facets of sustainable and green chemistry in the production of this valuable aroma compound.

Bioproduction from Renewable Feedstocks

A significant advancement in the sustainable production of this compound is its bioproduction from renewable feedstocks. This approach aligns with the principles of green chemistry by utilizing renewable starting materials and biocatalysis. Researchers have successfully developed a process for the bioproduction of natural this compound from L-phenylalanine, which can be derived from the fermentation of renewable resources like glucose and glycerol (B35011). oalib.comnih.gov

In one such study, a whole-cell biotransformation system using engineered Escherichia coli was developed to produce phenylacetic acid (PAA) and 2-phenylethanol (2-PE), the precursors of this compound, from L-phenylalanine. oalib.comnih.gov The biosynthesized PAA and 2-PE were then subjected to lipase-catalyzed esterification to yield this compound. This integrated chemoenzymatic process demonstrates a sustainable route to the target molecule, starting from a renewable amino acid. oalib.comnih.gov

The study reported the conversion of biosynthesized PAA to this compound with a high conversion rate of 96.3%. nih.gov This was achieved through the esterification with 2-phenylethanol derived from sugar, using lipases in an organic solvent. nih.gov This method not in provides a sustainable pathway but also yields a "natural" product, which is highly sought after in the flavor and fragrance industry.

The following table summarizes the yields of this compound and its precursors from renewable feedstocks as reported in the literature. oalib.comnih.gov

Table 1: Bioproduction of this compound and its Precursors from Renewable Feedstocks

| Precursor/Product | Feedstock | Organism | Product Titer | Conversion (%) |

|---|---|---|---|---|

| 2-Phenylethanol (PEA) | L-Phenylalanine | E. coli | 13.6 g/L | 83.1 |

| Phenylacetic Acid (PAA) | L-Phenylalanine | E. coli | 11.6 g/L | 87.1 |

| 2-Phenylethanol (PEA) | Glucose/Glycerol | E. coli | 10.4 g/L | - |

| Phenylacetic Acid (PAA) | Glucose/Glycerol | E. coli | 9.2 g/L | - |

| This compound (PE-PA) | Biosynthesized PAA and 2-PE | - | 4.6 g/L | 96.3 |

Utilization of Whole-Cell Biotransformation Systems

Whole-cell biotransformation systems are a cornerstone of sustainable chemical production, and their application in the synthesis of this compound precursors represents a significant green chemistry achievement. oalib.comnih.gov These systems utilize genetically engineered microorganisms, such as E. coli, to act as biocatalysts, converting a starting material into a desired product through a series of enzymatic reactions within the cell. oalib.comnih.gov

For the synthesis of this compound, whole-cell systems have been engineered to produce its precursors, phenylacetic acid (PAA) and 2-phenylethanol (2-PE), from L-phenylalanine. oalib.comnih.gov This is achieved by introducing novel enzymatic cascades into the microbial host. For instance, a five-enzyme cascade can be used to convert L-phenylalanine to PAA, while a six-enzyme cascade can produce 2-PE. oalib.comnih.gov

A key advantage of using whole-cell systems is the elimination of the need to isolate and purify individual enzymes, which can be a costly and time-consuming process. The cellular environment also provides the necessary cofactors for the enzymatic reactions, further simplifying the process.

In the context of this compound synthesis, a whole-cell-based cascade biotransformation of 100 mM L-phenylalanine in a two-phase system (aqueous/organic) yielded 11.6 g/L of PAA with an 87.1% conversion rate. oalib.comnih.gov The use of a two-phase system with a green solvent like ethyl oleate (B1233923) or biodiesel helps to alleviate product inhibition and facilitates in-situ product recovery. oalib.comnih.gov

The following table provides an overview of the whole-cell biotransformation process for the synthesis of this compound precursors. oalib.comnih.gov

Table 2: Whole-Cell Biotransformation for this compound Precursors

| Product | Starting Material | Biocatalyst | Key Features |

|---|---|---|---|

| Phenylacetic Acid (PAA) | L-Phenylalanine | Engineered E. coli | Five-enzyme cascade |

| 2-Phenylethanol (2-PE) | L-Phenylalanine | Engineered E. coli | Six-enzyme cascade |

Environmental Considerations in Production Methods

The environmental impact of a chemical synthesis process is a critical consideration in green chemistry. The production of this compound can be achieved through traditional chemical synthesis or through biocatalytic routes, each with different environmental implications.

Traditional chemical synthesis of esters, known as Fischer esterification, typically involves the reaction of a carboxylic acid (phenylacetic acid) and an alcohol (phenethyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid. This method often requires high temperatures and can generate significant amounts of waste, including the corrosive acid catalyst, which needs to be neutralized and disposed of. The use of harsh reaction conditions also consumes more energy.

In contrast, biocatalytic methods, such as the lipase-catalyzed esterification of phenylacetic acid and phenethyl alcohol, offer a more environmentally benign alternative. These reactions are conducted under mild conditions (lower temperature and neutral pH), which reduces energy consumption. Enzymes are biodegradable catalysts and their use avoids the need for corrosive mineral acids, thereby minimizing the generation of hazardous waste. The high selectivity of enzymes also leads to the formation of fewer byproducts, simplifying purification and reducing waste streams.

The use of renewable feedstocks and whole-cell biotransformation systems, as discussed in the previous sections, further enhances the environmental profile of this compound production. By starting from renewable resources like glucose and employing engineered microbes, the reliance on petrochemical-based starting materials is reduced, contributing to a more sustainable process.

Structure Activity Relationship Sar Studies

Correlation of Molecular Structure with Biological Activities

The biological activities of phenethyl phenylacetate (B1230308) are intrinsically linked to its molecular structure. Understanding these correlations is crucial for the targeted design of new compounds with specific therapeutic effects.

There is currently a lack of publicly available scientific literature detailing specific structure-activity relationship (SAR) studies on phenethyl phenylacetate and its derivatives concerning antidepressant-like effects. General principles of medicinal chemistry suggest that modifications to the phenethyl or phenylacetate moieties could influence the molecule's pharmacokinetic and pharmacodynamic properties. For instance, the addition of substituents to the aromatic rings could alter the compound's ability to cross the blood-brain barrier or its affinity for specific neural receptors. Halogen substituents, for example, are common in antidepressant compounds and can enhance binding affinity to target proteins. However, without specific studies on this compound, any discussion on the impact of its structural modifications on antidepressant effects remains speculative.

Specific research on how the alkyl chain length and substituents of this compound influence its biological activities is not extensively documented in the available literature. In general, altering the length of the ethyl group in the phenethyl moiety or introducing substituents on either of the phenyl rings would be expected to impact the compound's lipophilicity, steric profile, and electronic distribution. These changes, in turn, could affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For example, increasing the alkyl chain length can sometimes enhance membrane permeability, but may also lead to non-specific binding. The specific effects of such modifications on the biological activities of this compound have not been systematically investigated or reported.

SAR in Ecological and Environmental Contexts

The environmental impact of a chemical is closely related to its structure. Structure-activity relationships in an ecological context are vital for predicting and mitigating the potential environmental risks of compounds like this compound.

The Ecological Structure-Activity Relationships (ECOSAR) program is a computational tool used by the U.S. Environmental Protection Agency (EPA) to predict the aquatic toxicity of chemicals. epa.govchemsafetypro.com This predictive model uses the chemical structure of a substance to estimate its potential to harm aquatic organisms such as fish, invertebrates, and algae. epa.gov ECOSAR operates by grouping chemicals into classes based on their structural similarities and then using established relationships between structure and toxicity within those classes to make predictions. epa.gov

For this compound, an ECOSAR assessment would classify it based on its ester functional group and aromatic rings. The program would then use quantitative structure-activity relationships (QSARs) for that chemical class to estimate its acute and chronic toxicity values. chemsafetypro.comepa.gov While the specific ECOSAR prediction data for this compound is not detailed in the provided search results, it is mentioned that the environmental endpoints have been evaluated, and the risk quotients are below a level of concern. It is important to note that ECOSAR provides screening-level estimates, and for a definitive environmental risk assessment, experimental ecotoxicity data would be required. epa.gov

Structure-Property Relationships for Advanced Material Design

There is no information available in the public domain regarding the investigation or application of this compound in the context of advanced material design. Its physicochemical properties, such as being a liquid at room temperature and having a pleasant odor, have led to its use in fragrances and flavorings. chemicalbook.com However, there is no evidence to suggest that its structure-property relationships have been explored for the development of advanced materials.

Chemosensory Research and Perception

Contribution to Aroma and Flavor Profiles

Role in Floral and Fruity Notes

Phenethyl phenylacetate (B1230308) is well-regarded for its complex and pleasant aroma, which is predominantly characterized by honey, floral, and fruity notes. Its scent is often described as reminiscent of roses and hyacinths, with sweet, balsamic undertones chemicalbook.com. This compound imparts a heavy, sweet, and floral character to fragrances chemicalbook.com. The fruity aspects of its profile can include nuances of apricot and peach perfumersworld.comfraterworks.com.

The rich and warm scent of phenethyl phenylacetate makes it a valuable ingredient in the formulation of fragrances, where it is used to create or enhance floral and oriental accords fraterworks.com. Its honey-like sweetness, combined with rosy and tea-like notes, adds depth and complexity to scent compositions fraterworks.com. In addition to its primary floral and honey characteristics, it can also possess subtle notes of cinnamon fraterworks.com.

The following table summarizes the key aroma and flavor descriptors associated with this compound:

| Aroma/Flavor Descriptor | Associated Nuances |

| Floral | Rose, Hyacinth chemicalbook.comfraterworks.com |

| Sweet | Honey, Balsamic chemicalbook.comfraterworks.com |

| Fruity | Apricot, Peach perfumersworld.comfraterworks.com |

| Spicy | Cinnamon fraterworks.com |

Quantitative Targeted Flavoromics and Sensory Analysis

The production of natural aroma chemicals through biotechnology is an area of active research. Studies have demonstrated the successful bioproduction of this compound from renewable feedstocks. In one such study, a whole-cell-based cascade biotransformation process yielded significant quantities of the compound. The following table presents the production data from this research, illustrating the efficiency of the biocatalytic process nih.gov.

| Biotransformation Method | Substrate | Product | Conversion Rate (%) | Final Concentration (g/L) |

| Esterification using lipases | Biosynthesized Phenylacetic Acid and 2-Phenylethanol (B73330) | This compound | 96.3 | 4.6 |

Interaction with Olfactory and Gustatory Receptors

The perception of this compound's aroma and flavor is initiated by its interaction with specific olfactory and gustatory receptors. Research into the molecular mechanisms of this interaction, particularly with insect olfactory receptors, has provided valuable insights into the principles of chemosensation.

Ligand Binding to Insect Olfactory Receptors (Analogs)

While direct studies on the binding of this compound to insect olfactory receptors are limited, research on its analog, phenethyl acetate (B1210297), offers significant understanding. Phenethyl acetate has been identified as an agonist of the insect odorant receptor co-receptor (Orco), a highly conserved protein across many insect species nih.gov. This interaction is crucial for the insect's ability to detect a wide range of odorants nih.gov.

Molecular docking studies have revealed that phenethyl acetate binds to a specific site on the Orco subunit nih.gov. Site-directed mutagenesis has further identified key amino acid residues, namely W146 and E153, as critical for the binding and activation of the Orco receptor by phenethyl acetate nih.gov. The mutation of these residues leads to a significant reduction in the receptor's sensitivity to phenethyl acetate nih.gov. These findings suggest that structurally similar compounds, such as this compound, may interact with olfactory receptors through similar mechanisms, binding to specific pockets and activating the receptor through interactions with key amino acid residues.

The following table summarizes the key findings from the study on phenethyl acetate's interaction with the Orco receptor:

| Compound | Receptor | Type of Interaction | Key Amino Acid Residues |

| Phenethyl Acetate (analog) | Odorant Receptor Co-receptor (Orco) | Agonist | W146, E153 |

Molecular Mechanisms of Chemosensation

The detection of chemical compounds like this compound by the olfactory system is a complex process that begins with the binding of the odorant molecule to an olfactory receptor (OR) herts.ac.uk. ORs are a large family of G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal epithelium herts.ac.ukresearchgate.net.

The binding of an odorant to an OR is a highly specific interaction, often described as a "lock and key" mechanism, where the shape and chemical properties of the odorant molecule determine which receptor it can activate. Upon binding, the OR undergoes a conformational change, which initiates an intracellular signaling cascade herts.ac.uk. This cascade typically involves the activation of a G protein, which in turn leads to the production of second messengers, such as cyclic AMP (cAMP). These second messengers open ion channels in the neuronal membrane, causing a depolarization of the neuron and the generation of an action potential. This electrical signal is then transmitted to the brain, where it is processed and perceived as a specific smell herts.ac.uk.

Computational approaches, such as molecular modeling and docking simulations, are increasingly being used to study the interactions between odorants and olfactory receptors at the atomic level researchgate.net. These methods help to predict the binding poses of ligands within the receptor's binding pocket and identify the key amino acid residues involved in the interaction, providing a deeper understanding of the molecular basis of odor perception.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Identification and Quantification

Chromatography is a fundamental technique for separating phenethyl phenylacetate (B1230308) from other components in a sample. When coupled with mass spectrometry, it provides a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the analysis of volatile organic compounds (VOCs), making it highly suitable for studying the volatilome—the complete set of volatile compounds produced by an organism or system. Phenethyl phenylacetate, with its characteristic floral and fruity aroma, is a component of the floral scent of various plants and is frequently identified in the analysis of essential oils and food aromas. researchgate.net

In a typical GC-MS analysis, the volatile compounds from a sample are extracted, often using headspace solid-phase microextraction (HS-SPME), and then introduced into the gas chromatograph. ashs.orgnih.gov The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. nih.gov As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. researchgate.netresearchgate.net

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or with entries in spectral libraries like the NIST Mass Spectrometry Data Center. nih.govmuseu-goeldi.br The mass spectrum of this compound is characterized by specific fragment ions that serve as a fingerprint for its identification. Quantitative analysis can be performed by measuring the peak area of a specific ion and comparing it to a calibration curve generated from standards. nih.gov

| Parameter | Value | Reference |

| Formula | C16H16O2 | nih.gov |

| Molecular Weight | 240.30 g/mol | nih.gov |

| Kovats Retention Index (Standard non-polar column) | 1882.5, 1893.5 | nih.gov |

| Major Mass Spectrum Peaks (m/z) | 104, 105, 91 | nih.gov |

This interactive table summarizes key GC-MS data for the identification of this compound.

For the analysis of less volatile or thermally fragile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the preferred method. fda.gov.tw While this compound itself is volatile, its metabolites may be more polar and less volatile, making LC-MS an essential tool for metabolite profiling in biological matrices like plasma and urine. nih.govspringermedizin.deresearchgate.net

LC-MS/MS offers superior sensitivity and selectivity compared to GC-MS for many applications in forensic and clinical toxicology. fda.gov.twnih.gov In metabolite profiling studies, a biological sample is processed and injected into a reverse-phase LC column. nih.gov The components are separated based on their polarity. The eluent from the LC column is then introduced into a mass spectrometer. Using modes like selected reaction monitoring (SRM), the instrument can be set to detect specific parent-to-daughter ion transitions, allowing for highly sensitive and specific quantification of target analytes, even in complex mixtures. nih.gov

Research on related compounds, such as phenylbutyrate and its metabolites phenylacetate and phenylacetylglutamine, has demonstrated the power of LC-MS/MS for pharmacokinetic studies. nih.govnih.gov This methodology can be readily adapted to track the biotransformation of this compound, identifying and quantifying its metabolic products to understand its pathways within a biological system. ixcela.commetabolomicsworkbench.org

| Feature | Description | Reference |

| Applicability | Analysis of polar, non-volatile, or thermally unstable metabolites in biological fluids (plasma, urine). | fda.gov.twnih.gov |

| Technique | Reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). | nih.govnih.gov |

| Quantification Limit | High sensitivity, often in the low ng/mL range (e.g., 0.5 ng/mL for related phenethylamines). | nih.gov |

| Analysis Time | Rapid methods are available, with analysis times as short as 7 minutes for related compounds. | nih.govresearchgate.net |

| Advantages | High sensitivity, selectivity, and robustness for complex biological samples. | fda.gov.twnih.gov |

This interactive table outlines the capabilities of LC-MS/MS for the analysis of this compound metabolites.

Spectroscopic Methods for Structural Elucidation (Focus on academic application)

Spectroscopic techniques are indispensable in academic research for the unambiguous determination of a molecule's structure. For this compound, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about its functional groups and atomic connectivity.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorbance or transmittance of radiation versus the wavenumber, revealing characteristic absorption bands for different functional groups. researchgate.net

In the academic setting, the IR spectrum of a newly synthesized batch of this compound is routinely taken to confirm its identity and purity. The spectrum would be compared against a reference spectrum from a database or a previously characterized sample. nih.govchemicalbook.com Key absorptions in the IR spectrum of this compound confirm the presence of the ester functional group and the aromatic rings. This technique is a fundamental tool in synthetic chemistry for verifying the successful outcome of a reaction. nih.govnih.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3030 | C-H Stretch | Aromatic (sp² C-H) |

| ~2950 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1735 | C=O Stretch | Ester |

| ~1600, ~1495 | C=C Stretch | Aromatic Ring |

| ~1200, ~1160 | C-O Stretch | Ester |

This interactive table displays the characteristic IR absorption bands for the functional groups in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of a molecule in solution. It provides information about the chemical environment of individual atoms (specifically, nuclei like ¹H and ¹³C). The chemical shift, splitting pattern (multiplicity), and integration of signals in a ¹H NMR spectrum reveal the number and connectivity of different types of protons. rsc.org ¹³C NMR provides information on the different carbon environments in the molecule. chemicalbook.com

In an academic research context, NMR is crucial not only for final product characterization but also for real-time reaction monitoring. iastate.edupharmtech.com By setting up an NMR experiment to acquire spectra at regular intervals, researchers can track the disappearance of reactant signals and the appearance of product signals. osf.ionih.gov This allows for the in-situ study of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions without the need for sampling and quenching. d-nb.info For the synthesis of this compound, one could monitor the characteristic signals of the starting materials, phenethyl alcohol and phenylacetic acid, as they are converted into the final ester product.

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.35 - 7.15 (m, 10H) | Aromatic Protons | 171.7 | C=O (Ester) |

| 4.28 (t, 2H) | -O-CH₂- | 137.9, 134.2 | Aromatic C (quaternary) |

| 3.61 (s, 2H) | -CO-CH₂- | 129.3, 128.9, 128.6, 128.5, 127.1, 126.4 | Aromatic CH |

| 2.95 (t, 2H) | -CH₂-Ar | 65.1 | -O-CH₂- |

| 41.5 | -CO-CH₂- | ||

| 35.1 | -CH₂-Ar |

This interactive table presents the assigned ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in CDCl₃. nih.govrsc.org

Computational Chemistry and Molecular Modeling

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and understanding enzymatic interactions.

Molecular docking studies have been employed to investigate the interaction between phenethyl phenylacetate (B1230308) and various proteins. One such target is the main protease (Mpro) of viruses, a critical enzyme for viral replication. researchgate.net Computational analyses visualize how phenethyl phenylacetate fits into the binding pocket of the Mpro protein. researchgate.net The interaction is governed by a combination of forces, including hydrophobic interactions, hydrogen bonds, and van der Waals forces. The phenyl and phenethyl groups of the ester can form hydrophobic interactions with nonpolar amino acid residues in the active site of the protein. The ester group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, forming crucial connections with hydrogen bond donor residues within the protein's binding site. Visualizations from these studies provide a detailed 2D and 3D representation of these interactions, highlighting the specific amino acid residues involved and the nature of the chemical bonds formed. researchgate.net

A key outcome of molecular docking studies is the estimation of binding affinity, often expressed as a binding energy score in kcal/mol. This score quantifies the strength of the interaction between the ligand (this compound) and the protein (e.g., Mpro). A lower (more negative) binding energy generally indicates a more stable and favorable interaction. mdpi.comnih.gov For instance, studies on compounds found in eucalyptus oil have included this compound in docking analyses against the Mpro protein to evaluate their potential as inhibitors. researchgate.net The stability of the resulting ligand-protein complex is further assessed using molecular dynamics (MD) simulations. MD simulations provide insights into the dynamic behavior of the complex over time, helping to confirm the stability of the interactions observed in the static docking pose. nih.govnih.gov Parameters such as Root Mean Square Deviation (RMSD) are monitored during these simulations to evaluate the structural stability of the complex. nih.gov

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Dipyridamole | -7.2 |

| Acebutolol | -7.3 |

| Ospemifene | -6.6 |

| Dihydroergotamine | -6.3 |

| Palbociclib | -6.29 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more detailed and fundamental understanding of the electronic structure and energetics of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In organic chemistry, it is widely applied to elucidate reaction mechanisms by calculating the energies of reactants, transition states, and products. mdpi.com For a compound like this compound, DFT can be used to study its formation via esterification or its hydrolysis. rsc.orgnih.govaip.org DFT calculations can map out the entire reaction pathway, identifying the lowest energy path and the structure of the transition state. nih.gov This allows for the determination of activation energies, which are crucial for understanding reaction rates. nih.gov For example, in the acid-catalyzed esterification to form an ester, DFT can model the protonation of the carboxylic acid, the nucleophilic attack by the alcohol, and the subsequent dehydration steps, providing a detailed, step-by-step energetic profile of the reaction. rsc.orgnih.gov

Molecules with rotatable bonds, such as this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. DFT is a valuable tool for these studies, as it can accurately calculate the energies of different conformers. By systematically rotating the single bonds in this compound and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. These studies can reveal the most energetically favorable shapes of the molecule, which can influence its physical properties and biological activity. For similar esters, DFT studies have been used to understand the preference for certain conformations and the energetic barriers between them. ukm.my

Cheminformatics Applications and Predictive Modeling

Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry.

Ecological Roles and Environmental Fate

Role in Plant-Insect Interactions and Defense Mechanisms

Phenethyl phenylacetate's role in the intricate communication between plants and insects is primarily as a semiochemical, a chemical substance that carries a message. These chemical cues are pivotal in behaviors such as feeding, oviposition, and mating. Plants release a variety of volatile organic compounds, including esters like phenethyl phenylacetate (B1230308), in response to environmental stimuli, such as attacks from herbivores. These volatiles can serve as crucial signals for insects, guiding them to appropriate host plants for feeding and reproduction.

The scent of a flower, comprised of a complex blend of volatile compounds, is a key factor in attracting pollinators. The specific chemical composition of a floral scent can attract particular pollinator species or broader guilds of pollinators like bees, flies, and butterflies. While direct research specifically detailing the role of this compound in pollinator attraction is limited, it is understood that benzenoids, a class of compounds to which this compound belongs, are commonly associated with the attraction of generalist pollinators. The release of these floral scents is often timed to coincide with the activity periods of their respective pollinators, a strategy that maximizes the plant's reproductive success while minimizing resource expenditure and exposure to herbivores.

In addition to attracting beneficial insects, volatile compounds play a significant role in plant defense mechanisms. When attacked by herbivores, plants can release specific volatile blends that act as a defense signal. These signals can have a direct deterrent effect on the feeding herbivore or an indirect effect by attracting the natural enemies of the pest, such as predators or parasitoids. This indirect defense mechanism is a critical component of a plant's ability to mitigate herbivore damage. While the specific action of this compound as a herbivore deterrent is not extensively documented, the broader class of plant volatiles it belongs to is integral to these defense strategies. For instance, some plants produce compounds that are toxic or reduce the nutritional value of the plant tissue for the herbivore. The production of these defensive chemicals can be a very localized response to tissue damage.

It is important to note that the behavioral response of an insect to a particular semiochemical is highly context-dependent and can be influenced by the

Future Research Directions and Applications

Development of Novel Biocatalytic Systems for Sustainable Production

The increasing consumer demand for natural and sustainably sourced ingredients has catalyzed research into green alternatives for chemical synthesis. Biocatalysis, utilizing enzymes or whole-cell systems, represents a promising frontier for the production of phenethyl phenylacetate (B1230308). Future research is focused on developing novel and efficient biocatalytic systems that leverage renewable feedstocks.

A key strategy involves the use of lipases for the esterification of phenylacetic acid and 2-phenylethanol (B73330). researchgate.net Research has demonstrated the successful bioproduction of phenethyl phenylacetate from L-phenylalanine, glucose, and glycerol (B35011) through engineered enzyme cascades. researchgate.netcbs.dknih.gov In one such system, biosynthesized phenylacetic acid was converted to this compound using lipases, achieving high conversion rates. researchgate.netnih.gov The use of immobilized enzymes is another critical area of development, as it enhances enzyme stability, allows for reuse, and simplifies product purification, making the process more economically viable and environmentally friendly. begellhouse.com Lipases such as Candida antarctica lipase (B570770) B (often immobilized, as in Novozym 435) have shown high efficiency in synthesizing various flavor esters and are prime candidates for optimizing this compound production. nih.govscirp.orgnih.gov

Future work will likely concentrate on engineering novel enzyme cascades in microbial hosts like E. coli to create efficient one-pot synthesis routes from simple sugars, thereby minimizing downstream processing and reducing environmental impact. researchgate.netnih.gov

| Product | Precursor(s) | Biocatalyst/System | Product Titer (g L⁻¹) | Conversion (%) |

|---|---|---|---|---|

| This compound (PE-PA) | Biosynthesized Phenylacetic Acid (PAA) and 2-Phenylethanol | Lipase-catalyzed esterification | 4.6 | 96.3 |

| Phenylacetic Acid (PAA) | L-Phenylalanine | Whole-cell cascade (E. coli) | 11.6 | 87.1 |

| Ethyl Phenylacetate (Et-PA) | Biosynthesized Phenylacetic Acid (PAA) and Ethanol | Lipase-catalyzed esterification | 2.7 | 83.1 |

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While this compound is well-known for its organoleptic properties, its broader biological activities remain largely unexplored. Its natural occurrence in plants like Eucalyptus crenulata and Eucalyptus aggregata suggests potential ecological roles, such as in plant defense or pollinator attraction, which could be investigated to uncover novel applications. nih.gov

An emerging area of interest is its potential antimicrobial activity. Some reports have classified 2-phenylethyl 2-phenylacetate as an antimicrobial spray compound for fabrics, indicating a potential application as a functional ingredient in disinfectants or textiles. chemicalbook.com Future research should focus on systematically screening this compound against a wide range of pathogenic bacteria and fungi to validate these properties and determine its mechanism of action. Furthermore, its use within the pharmaceutical industry, primarily for aroma and stabilization in formulations, warrants a deeper investigation into any potential synergistic effects or direct therapeutic benefits. chemicalbull.com

Elucidation of Complex Molecular Mechanisms and Receptor Interactions

The characteristic floral and honey aroma of this compound is a direct result of its interaction with specific olfactory receptors (ORs) in the nose. fraterworks.comthegoodscentscompany.com However, the precise identity of these receptors and the molecular details of their interactions are not yet fully understood. A significant future research direction is the deorphanization of the specific ORs that bind to this compound, which would provide fundamental insights into the mechanisms of scent perception.

Advanced research on related compounds provides a clear roadmap for these investigations. For instance, studies on the structurally similar compound phenethyl acetate (B1210297) have shown that it acts as an agonist for the insect odorant receptor co-receptor (Orco), a highly conserved protein across diverse insect species. nih.gov This was determined by combining electrophysiological recordings with molecular docking, which also identified key amino acid residues critical for the binding interaction. nih.gov Similar integrated approaches could be applied to this compound to understand its effect on both mammalian and insect olfactory systems, potentially leading to the development of novel insect attractants or repellents. Additionally, research into how exposure to precursors like phenethyl alcohol can alter olfactory receptor gene expression in organisms such as zebrafish suggests that this compound could also modulate the sensory landscape, a hypothesis that requires further investigation. nih.gov

Advancements in Analytical Techniques for Trace Analysis

The detection and quantification of this compound in complex matrices such as food, beverages, and environmental samples are crucial for quality control, authentication, and research. Future advancements in analytical chemistry are expected to provide more sensitive and efficient methods for its trace analysis.

Currently, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed. nih.gov Coupling these separation methods with mass spectrometry (GC-MS or LC-MS) offers high sensitivity and specificity for identifying and quantifying the compound. A common strategy for analyzing related phenolic compounds involves a derivatization step, converting them into phenyl acetates to improve their chromatographic behavior and detection. restek.comresearchgate.net This highlights the robustness of analyzing the acetate ester form. For HPLC, the use of specialized stationary phases, such as phenyl-based columns, can enhance the separation of aromatic compounds like this compound from complex mixtures through specific π-π interactions between the analyte and the stationary phase. chromatographyonline.com Future research will likely focus on developing rapid, high-throughput methods and novel sample preparation techniques, such as solid-phase microextraction (SPME), to enable real-time analysis and detection at even lower concentrations.

Integration of Computational and Experimental Approaches in Design and Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating scientific discovery. This integrated approach holds immense potential for research on this compound, from optimizing its synthesis to discovering new biological functions.